molecular formula C19H24N2OS B4602932 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE

Cat. No.: B4602932
M. Wt: 328.5 g/mol
InChI Key: HTGOCOMGTMUOMH-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or aromatic derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .

Biology: In biological research, it is used to study the interactions of piperazine derivatives with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Piperazine: A simpler derivative with a wide range of biological activities.

    Quetiapine: An antipsychotic drug with a piperazine moiety.

    Aripiprazole: Another antipsychotic drug with a piperazine structure.

Uniqueness: 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of the thienyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-4-16-8-9-18(23-16)19(22)21-12-10-20(11-13-21)17-7-5-6-14(2)15(17)3/h5-9H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGOCOMGTMUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE
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Reactant of Route 4
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE
Reactant of Route 5
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE
Reactant of Route 6
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE

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